

Paxiphylline D: A Technical Guide to its Discovery, Natural Sources, and Characterization

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Compound of Interest		
Compound Name:	Paxiphylline D	
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Abstract

Paxiphylline D is a paxilline-type indole diterpenoid, a class of fungal secondary metabolites known for their diverse and potent biological activities. This document provides a comprehensive overview of the discovery, natural sources, and detailed characterization of **Paxiphylline D**. It includes a summary of its isolation from the marine-derived fungus Penicillium brefeldianum, detailed experimental protocols for its extraction and purification, and a complete spectroscopic data profile. This guide is intended to serve as a core technical resource for researchers in natural product chemistry, mycology, and drug discovery.

Discovery and Natural Sources

Paxiphylline D was first isolated and characterized by a research group that investigated the secondary metabolites of the fungus Penicillium brefeldianum (strain WZW-F-69). This fungal strain was isolated from an abalone aquaculture environment in Fujian province, China[1]. This discovery was part of a broader study that identified a series of new and known paspaline and paxilline-type indole diterpenoids from this marine-derived fungus[1].

Indole diterpenoids, including paxilline and its analogues, are primarily produced by ascomycetous fungi, with the genera Penicillium and Aspergillus being prominent sources[2][3].



These compounds are biosynthesized from geranylgeranyl diphosphate and indole-3-glycerol phosphate[2]. The natural production of these metabolites is often influenced by the fungal species, strain, and culture conditions.

Physicochemical and Spectroscopic Data

The structure of **Paxiphylline D** was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[1].

Property	Value
Molecular Formula	C34H43NO5
Molecular Weight	545.3 g/mol
Appearance	Colorless solid
¹ H NMR Data	(See Table 2 for detailed assignments)
¹³ C NMR Data	(See Table 2 for detailed assignments)
HRESIMS [M+H]+	m/z 546.3217 (calculated for C ₃₄ H ₄₄ NO ₅ +, 546.3214)

Table 1: Physicochemical Properties of **Paxiphylline D**.[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Paxiphylline D** (in CDCl₃).[1]



Position	¹³ C (δc, ppm)	¹H (δH, ppm, J in Hz)
2	135.2	
3	118.8	
3a	125.7	
4	119.5	7.01 (dd, 8.1, 1.0)
5	118.9	7.03 (dd, 8.1, 7.3)
6	122.0	6.88 (dd, 7.8, 0.8)
6a	136.2	
7	78.9	
9	40.1	2.59 (m)
10	27.9	1.65 (m), 1.95 (m)
11	38.2	1.45 (m), 1.75 (m)
12	36.6	
13	71.3	4.05 (s)
14	123.8	5.40 (s)
15	140.1	
16	36.1	2.20 (m)
17	20.8	1.05 (s)
18	21.5	1.15 (s)
20	129.8	
21	122.1	5.25 (t, 7.1)
22	25.7	1.75 (s)
23	17.9	1.68 (s)
24	131.5	



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25	25.7	1.75 (s)
26	17.9	1.68 (s)
27	70.0	
28	21.0	1.25 (s)
29	20.9	1.28 (s)
30	170.1	
31	21.1	2.05 (s)
NH	8.01 (s)	

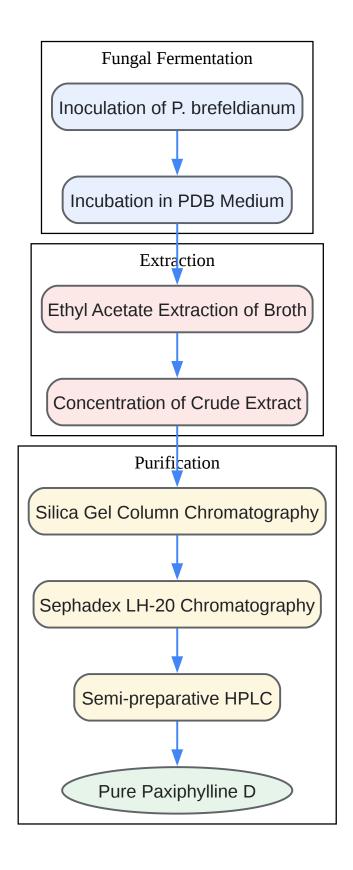
Experimental Protocols Fungal Cultivation and Fermentation

The producing fungus, Penicillium brefeldianum WZW-F-69, was cultured on potato dextrose agar (PDA) plates. For large-scale fermentation, mycelial plugs were inoculated into Erlenmeyer flasks containing a liquid medium composed of potato dextrose broth (PDB). The flasks were incubated on a rotary shaker at a specified temperature and duration to allow for the production of secondary metabolites[1].

Extraction and Isolation of Paxiphylline D

The fermentation broth was subjected to extraction with an organic solvent, typically ethyl acetate. The resulting crude extract was then concentrated under reduced pressure. The separation and purification of **Paxiphylline D** from the crude extract involved a multi-step chromatographic process. This process typically includes column chromatography over silica gel, followed by purification using Sephadex LH-20, and finally, semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound[1].





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Fig. 1: Experimental workflow for the isolation of **Paxiphylline D**.



Structure Elucidation

The planar structure and relative stereochemistry of **Paxiphylline D** were determined by detailed analysis of its 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. The absolute configuration was established by comparing its experimental Electronic Circular Dichroism (ECD) spectrum with calculated spectra[1].

Signaling Pathways and Biological Activity

While the specific biological activities of **Paxiphylline D** are still under investigation, related paxilline-type indole diterpenoids are known to exhibit a range of biological effects. A prominent mechanism of action for many paxilline analogues is the inhibition of the large-conductance calcium-activated potassium (BK) channels[4]. These channels are involved in various physiological processes, and their modulation can have significant therapeutic implications.

The general biosynthetic pathway for paxilline-type indole diterpenoids starts from geranylgeranyl pyrophosphate and an indole moiety, proceeding through a series of enzymatic cyclizations and oxidations[2].



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Fig. 2: Generalized biosynthetic pathway and potential bioactivity.

Conclusion

Paxiphylline D represents a valuable addition to the growing family of paxilline-type indole diterpenoids. Its discovery from a marine-derived fungus highlights the potential of unique



ecological niches as sources of novel bioactive compounds. The detailed spectroscopic and methodological data provided in this guide will be instrumental for fellow researchers in the fields of natural products, medicinal chemistry, and pharmacology for further investigation and potential development of this and related molecules.

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